molecular formula C8H10O2S B1522020 3-(Propan-2-yl)thiophene-2-carboxylic acid CAS No. 29488-31-1

3-(Propan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1522020
CAS No.: 29488-31-1
M. Wt: 170.23 g/mol
InChI Key: CGMGPCMCOGRNSC-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds, and this particular compound features a thiophene ring substituted with a propan-2-yl group at the 3-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of thiophene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring to form the desired product.

  • Direct Substitution: Another method involves the direct substitution of a suitable precursor, such as 3-(propan-2-yl)thiophene, with a carboxylic acid derivative under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce corresponding derivatives such as esters or amides.

  • Reduction: The thiophene ring can undergo reduction reactions, although this is less common due to the stability of the ring.

  • Substitution: The propan-2-yl group can be substituted with various other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C).

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides.

  • Reduced Thiophenes: Reduction reactions can produce partially or fully reduced thiophenes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Propan-2-yl)thiophene-2-carboxylic acid are not fully understood due to the limited information available. Thiophene-based analogs, which include this compound, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence a variety of biological effects, making them a potential class of biologically active compounds .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Molecules with the thiophene ring system, which includes this compound, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

The specific molecular mechanism of action of this compound is not well understood due to the lack of detailed studies on this compound. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Scientific Research Applications

3-(Propan-2-yl)thiophene-2-carboxylic acid finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand thiophene interactions with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • 3-(Propyl)thiophene-2-carboxylic acid: Similar structure but with a propyl group instead of isopropyl.

  • 3-(Butyl)thiophene-2-carboxylic acid: Similar structure but with a butyl group instead of isopropyl.

  • 3-(Phenyl)thiophene-2-carboxylic acid: Similar structure but with a phenyl group instead of isopropyl.

Uniqueness: 3-(Propan-2-yl)thiophene-2-carboxylic acid is unique due to its isopropyl group, which imparts different chemical properties compared to other alkyl-substituted thiophenes. This can affect its reactivity, solubility, and biological activity, making it distinct in its applications.

Properties

IUPAC Name

3-propan-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGPCMCOGRNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29488-31-1
Record name 3-(propan-2-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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